3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves the multicomponent reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes. This reaction proceeds under mild conditions and can be executed on a gram scale . Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and highlights broad functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Substitution reactions, such as sulfenylation and selenylation, are common for this compound.
Common Reagents and Conditions
Sulfenylation: Aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfinates are commonly used as sulfenylating agents.
Selenylation: Diselenides are used as selenylating agents under mild conditions.
Major Products Formed
The major products formed from these reactions include various 3-ArS/ArSe derivatives, which have been synthesized in high yields (up to 95%) under mild reaction conditions .
Scientific Research Applications
3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For instance, it acts as a CXCR3 antagonist by binding to the CXCR3 receptor and inhibiting its activity. It also inhibits acetylcholinesterase by binding to the enzyme’s active site and preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Paliperidone: 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Pyrimido[1,6-a]pyrimidine: This compound has similar biological activities and chemical properties.
Uniqueness
3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo metal-free C-3 chalcogenation reactions under mild conditions further distinguishes it from other similar compounds .
Properties
CAS No. |
70413-35-3 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-ethyl-6-methyl-2-propylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H18N2O/c1-4-7-12-11(5-2)14(17)16-10(3)8-6-9-13(16)15-12/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
FWVLXBFVCTXOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N2C(=CC=CC2=N1)C)CC |
Origin of Product |
United States |
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